molecular formula C6H11F3O B3018494 (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol CAS No. 2248200-77-1

(2R)-5,5,5-Trifluoro-2-methylpentan-1-ol

Cat. No.: B3018494
CAS No.: 2248200-77-1
M. Wt: 156.148
InChI Key: RKLGLYKACHHIND-RXMQYKEDSA-N
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Description

(2R)-5,5,5-Trifluoro-2-methylpentan-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group on a pentane backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol typically involves the introduction of the trifluoromethyl group into the pentane backbone. One common method is the reaction of 2-methylpentan-1-ol with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry: (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the design of molecules with specific biological activities.

Biology and Medicine: In medicinal chemistry, this compound can be used to modify the pharmacokinetic properties of drug candidates, enhancing their stability and bioavailability. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    (2R)-2-Methylpentan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (2R)-5,5,5-Trifluoro-2-methylhexan-1-ol: Similar structure but with an additional carbon in the backbone.

    (2R)-5,5,5-Trifluoro-2-methylbutan-1-ol: Shorter carbon chain, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-5,5,5-trifluoro-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(4-10)2-3-6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGLYKACHHIND-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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